2-Methoxyethanol

Description

2-methoxyethanol is a hydroxyether that is ethanol substituted by a methoxy group at position 2. It has a role as a protic solvent and a solvent.

This compound is a natural product found in Solanum lycopersicum with data available.

Ethylene Glycol Monomethyl Ether can cause developmental toxicity and male reproductive toxicity according to an independent committee of scientific and health experts.

Methyl cellosolve, is a clear and colorless liquid at room temperature mainly used as a solvent. It is used for many purposes including varnishes, dyes, resins, printing, finishing textile, and semiconductor manufacturing. It is a central nervous system toxicant and has been shown to damage the lungs and kidneys in animal testing.

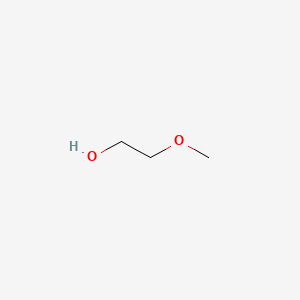

Structure

3D Structure

Properties

IUPAC Name |

2-methoxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O2/c1-5-3-2-4/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNWFRZJHXBZDAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O2, Array | |

| Record name | ETHYLENE GLYCOL MONOMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3415 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE GLYCOL MONOMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0061 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9004-74-4, Array | |

| Record name | Polyethylene glycol monomethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9004-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxyethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5024182 | |

| Record name | 2-Methoxyethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethylene glycol monomethyl ether appears as a clear colorless liquid. Flash point of 110 °F. Less dense than water. Vapors are heavier than air., Liquid, Colorless liquid with a mild, ether-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a mild, ether-like odor. | |

| Record name | ETHYLENE GLYCOL MONOMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3415 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanol, 2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methoxyethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/133 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYLENE GLYCOL MONOMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0061 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-METHOXYETHANOL (METHYL CELLOSOLVE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/103 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl Cellosolve | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0401.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

257 °F at 768 mmHg (NTP, 1992), 124.1 °C, 125 °C, 256 °F | |

| Record name | ETHYLENE GLYCOL MONOMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3415 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methoxyethanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02806 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-METHOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/97 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL MONOMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0061 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-METHOXYETHANOL (METHYL CELLOSOLVE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/103 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl Cellosolve | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0401.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

107 °F (NTP, 1992), 41.7 °C, 42 °C closed cup, 120 °C open cup, Flash point 40 °C (104 °F) - closed cup, 39 °C c.c., 102 °F | |

| Record name | ETHYLENE GLYCOL MONOMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3415 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methoxyethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/133 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-METHOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/97 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL MONOMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0061 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-METHOXYETHANOL (METHYL CELLOSOLVE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/103 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl Cellosolve | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0401.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), Miscible with water, Miscible with alcohol, ether, acetone, dimethylformamide, Miscible with hydrocarbons, alcohols, ketones, glycols, Solubility in water: miscible, Miscible | |

| Record name | ETHYLENE GLYCOL MONOMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3415 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methoxyethanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02806 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-METHOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/97 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL MONOMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0061 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Methyl Cellosolve | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0401.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.966 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9647 g/cu cm at 20 °C, Bulk density: 8.0 lb/gal, Relative density (water = 1): 0.96, 0.96 | |

| Record name | ETHYLENE GLYCOL MONOMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3415 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/97 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL MONOMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0061 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-METHOXYETHANOL (METHYL CELLOSOLVE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/103 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl Cellosolve | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0401.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.62 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.62 (Air = 1), Relative vapor density (air = 1): 2.6 | |

| Record name | ETHYLENE GLYCOL MONOMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3415 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/97 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL MONOMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0061 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

6.2 mmHg at 68 °F ; 10 mmHg at 71.6 °F (NTP, 1992), 9.5 [mmHg], 9.5 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.83, 6 mmHg | |

| Record name | ETHYLENE GLYCOL MONOMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3415 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methoxyethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/133 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-METHOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/97 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL MONOMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0061 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-METHOXYETHANOL (METHYL CELLOSOLVE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/103 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl Cellosolve | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0401.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless liquid | |

CAS No. |

109-86-4, 32718-54-0 | |

| Record name | ETHYLENE GLYCOL MONOMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3415 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methoxyethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxyethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxyethanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02806 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-METHOXYETHANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1258 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methoxyethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxyethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.377 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methoxyethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENE GLYCOL MONOMETHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EK1L6XWI56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-METHOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/97 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL MONOMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0061 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-METHOXYETHANOL (METHYL CELLOSOLVE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/103 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethanol, 2-methoxy- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/KL581E98.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-121.2 °F (NTP, 1992), -85.1 °C, -85 °C, -121 °F | |

| Record name | ETHYLENE GLYCOL MONOMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3415 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methoxyethanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02806 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-METHOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/97 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL MONOMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0061 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-METHOXYETHANOL (METHYL CELLOSOLVE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/103 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl Cellosolve | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0401.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methoxyethanol

Introduction: Understanding a Versatile Glycol Ether

2-Methoxyethanol (CAS No. 109-86-4), commonly known by trade names such as Methyl Cellosolve or Dowanol EM, is a bifunctional organic compound, possessing both an ether and a primary alcohol functional group.[1][2] This structure imparts a unique set of properties, most notably its miscibility with water and a wide range of organic solvents.[3] Historically, its excellent solvency for resins, dyes, and lacquers made it a staple in industrial applications, from protective coatings to printing inks.[4]

However, a deeper understanding of its metabolic pathway and associated toxicological profile has necessitated stringent handling protocols and has led to its substitution in many consumer products.[5][6] For the research and drug development professional, a comprehensive grasp of this compound's physical and chemical characteristics is not merely academic; it is a prerequisite for its safe handling, effective use in synthesis, and the interpretation of experimental outcomes. This guide provides a detailed examination of these properties, grounded in authoritative data, to support its appropriate and safe application in a laboratory setting.

Compound Identification and Molecular Structure

Correctly identifying a chemical reagent is the foundational step of any scientific protocol. This compound is classified as a hydroxyether, specifically ethanol substituted by a methoxy group at the 2-position.[1][7]

-

IUPAC Name: this compound[1]

-

CAS Number: 109-86-4[1]

-

Molecular Formula: C₃H₈O₂[1]

-

Molecular Weight: 76.09 g/mol [1]

-

Synonyms: Ethylene glycol monomethyl ether (EGME), Methyl Cellosolve, Methyl glycol, Methyl oxitol.[1][8]

Caption: Molecular structure of this compound (C₃H₈O₂).

Core Physical and Chemical Properties

The utility of this compound as a solvent and reactant is defined by its physical and chemical characteristics. These properties are summarized in the table below, compiled from various authoritative sources.

| Property | Value | Source(s) |

| Appearance | Colorless liquid | [1][9] |

| Odor | Mild, ether-like | [7][9] |

| Melting Point | -85 °C / -121 °F | [7][10] |

| Boiling Point | 124-125 °C / 255-257 °F | [7][10] |

| Density | 0.965 g/mL at 25 °C | [7][10] |

| Vapor Density | 2.62 (vs air) | [7] |

| Vapor Pressure | 6.17 mmHg at 20 °C | [7] |

| Water Solubility | Miscible | [2] |

| Solubility (Organic) | Miscible with acetone, ethanol, ether, DMF, and most organic solvents. | [7][11] |

| Refractive Index (n20/D) | 1.402 | [7] |

| Flash Point | 37-46 °C / 102-115 °F | [7][9][12] |

| Autoignition Temp. | 287 °C / 548 °F | [10] |

| Explosive Limits (in air) | 2.5% - 24.5% by volume | [7] |

| log K_ow (Octanol/Water) | -0.77 | [13][14] |

| pKa | 15.7 at 25 °C | [7] |

Spectroscopic Profile for Compound Verification

Spectroscopic analysis is essential for confirming the identity and purity of a substance.

-

¹H NMR: The proton NMR spectrum provides a clear signature. Key expected peaks include a singlet for the methoxy (–OCH₃) protons, and two triplets for the methylene (–CH₂–) protons, reflecting their coupling.[1]

-

¹³C NMR: The carbon spectrum will show three distinct signals corresponding to the three unique carbon environments: the methoxy carbon, the carbon adjacent to the ether oxygen, and the carbon adjacent to the hydroxyl group.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong, broad absorption band in the region of 3400 cm⁻¹ due to the O-H stretching of the alcohol group. A strong C-O stretching band for the ether linkage appears around 1100 cm⁻¹.[15][16]

-

Mass Spectrometry (MS): Under electron ionization (EI), the mass spectrum of this compound typically shows a prominent fragment ion at m/z 45, corresponding to the [CH₂OCH₃]⁺ ion, which is a characteristic fragmentation pattern.[1][17]

Chemical Properties and Reactivity Profile

The dual functionality of this compound governs its chemical behavior.

Stability and Reactivity

This compound is generally stable under normal conditions.[7] However, its ether linkage makes it susceptible to the formation of explosive peroxides upon prolonged exposure to air and light.[7][18] This is a critical safety consideration, particularly before any distillation process, as concentrating the peroxides can lead to a violent explosion.[18]

The compound is highly reactive with strong oxidizers and strong bases.[3] It is incompatible with acid chlorides and acid anhydrides.[18] Contact with 70% perchloric acid can lead to a violent decomposition.[19]

Thermal Decomposition

Computational studies on the thermal degradation of this compound indicate that pyrolysis involves multiple complex fission and simple bond scission reactions. The C-O and C-C bonds are identified as the weakest, suggesting they are the most likely points of initial fragmentation under high-temperature conditions.[20] Hazardous combustion products include carbon monoxide (CO) and carbon dioxide (CO₂).[19]

Role in Synthesis

In organometallic chemistry, the alcohol group can act as a source of hydride and carbon monoxide, a property utilized in the synthesis of catalysts like Vaska's complex.[6] The hydroxyl group can also undergo standard alcohol reactions, such as esterification and etherification, making it a useful chemical intermediate.[4]

Essential Experimental Protocols for Laboratory Use

Adherence to validated protocols is paramount for both safety and experimental reproducibility.

Protocol: Boiling Point Determination

The boiling point is a fundamental physical constant used to assess purity.

Objective: To determine the atmospheric boiling point of a this compound sample.

Methodology:

-

Apparatus Setup: Assemble a simple distillation apparatus in a fume hood. Use a heating mantle with a magnetic stirrer for uniform heating.

-

Sample Preparation: Place 15-20 mL of the this compound sample and a few boiling chips into the distillation flask.

-

Thermometer Placement: Position a calibrated thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.

-

Heating: Begin heating the flask gently. Observe the liquid for the onset of boiling and the subsequent condensation on the thermometer bulb.

-

Data Recording: Record the temperature at which the vapor condensation is stable on the thermometer bulb and the first drop of distillate is collected. This stable temperature is the boiling point.

-

Correction: If necessary, correct the observed boiling point to standard pressure using a nomograph.

Protocol: Qualitative Peroxide Test for Ethers

This is a non-negotiable safety check before heating or distilling any stored ether.

Objective: To detect the presence of potentially explosive peroxides in a this compound sample.

Caption: Experimental workflow for the qualitative peroxide test.

Methodology:

-

Reagent Preparation: Prepare a fresh 10% (w/v) aqueous solution of potassium iodide (KI).

-

Sample Testing: In a clean glass test tube, add approximately 1-2 mL of the this compound to be tested.

-

Reaction: Add an equal volume of the 10% KI solution. Stopper the tube and shake vigorously for one minute.

-

Observation: Allow the layers to separate. The formation of a yellow to dark brown color in the aqueous layer indicates the presence of peroxides. The iodine (I₂) released from the oxidation of iodide (I⁻) by peroxides causes the color change.

-

Interpretation: A colorless or pale yellow result indicates that peroxides are not present at a dangerous level. A dark yellow or brown color indicates a hazardous level of peroxides, and the solvent must not be heated or distilled. It should be decontaminated or disposed of according to institutional safety protocols.

Safety and Toxicological Profile

A thorough understanding of the toxicology of this compound is critical for minimizing exposure and ensuring personnel safety.

Major Health Hazards

This compound is classified as harmful if swallowed, inhaled, or in contact with skin.[21][22] It is a reproductive toxicant, with evidence showing it may damage fertility and the unborn child.[21][22] Chronic exposure is toxic to the bone marrow and testicles, with risks of granulocytopenia, anemia, oligospermia (low sperm count), and azoospermia (absence of sperm).[6][23]

-

Acute Effects: Short-term exposure can cause irritation to the eyes, nose, and throat.[3] High levels of exposure may lead to dizziness, weakness, and drowsiness.[3]

-

Chronic Effects: Repeated exposure can lead to damage to the blood, kidneys, and testes in males. Neurological effects such as headaches, personality changes, and tremors have also been reported.

Metabolic Pathway and Mechanism of Toxicity

The toxicity of this compound is primarily due to its metabolite, 2-methoxyacetic acid (MAA).[6] The parent compound is metabolized in the body by alcohol dehydrogenase. This metabolic activation is the key causal step leading to its harmful effects.[6]

Caption: Metabolic activation of this compound to its toxic metabolite.

Handling and Exposure Control

Given its hazards, strict engineering and administrative controls are required.

-

Ventilation: Always handle this compound in a well-ventilated area or, preferably, within a certified chemical fume hood.[13][21]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.[21][22]

-

Fire Safety: It is a flammable liquid. Keep away from heat, sparks, open flames, and other ignition sources.[21][22] Use explosion-proof electrical equipment and take precautionary measures against static discharge.[13][22]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[13][22] Storage under a nitrogen atmosphere is recommended to minimize peroxide formation.[19]

Applications in Research and Industry

Despite its hazards, this compound's unique properties make it valuable in specific, controlled applications:

-

Solvent: It is an effective solvent for cellulose acetate, nitrocellulose, various resins, dyes, and inks.[4][5]

-

Chemical Synthesis: It serves as a reactant and solvent in the synthesis of other organic molecules and organometallic complexes.[4][6]

-

Industrial Additive: It has been used as a jet fuel de-icing additive and in brake fluids.[3]

The trend in many industries has been to replace this compound with less hazardous glycol ethers where possible.[5]

Conclusion

This compound is a compound of significant utility, characterized by its excellent solvency and dual chemical functionality. However, these benefits are coupled with substantial health hazards, primarily reproductive and hematological toxicity, driven by its metabolic conversion to 2-methoxyacetic acid. For the scientific community, its use demands a rigorous understanding of its properties, strict adherence to safety protocols—especially regarding peroxide formation and personal exposure—and a commitment to using it only when its specific properties are required and cannot be met by a safer alternative.

References

- 1. This compound | C3H8O2 | CID 8019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl cellosolve - Sciencemadness Wiki [sciencemadness.org]

- 3. Glycol Ethers this compound & 2-Ethoxyethanol (83-112) | NIOSH | CDC [cdc.gov]

- 4. nbinno.com [nbinno.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound | 109-86-4 [chemicalbook.com]

- 8. Ethylene Glycol Monomethyl Ether - OEHHA [oehha.ca.gov]

- 9. This compound (METHYL CELLOSOLVE) | Occupational Safety and Health Administration [osha.gov]

- 10. This compound Meets ACS Specifications GR ACS 109-86-4 [sigmaaldrich.com]

- 11. This compound [sitem.herts.ac.uk]

- 12. This compound, 109-86-4 [thegoodscentscompany.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. ARCHIVED - Priority Substances List Assessment Report for this compound - Canada.ca [canada.ca]

- 15. This compound (109-86-4) IR Spectrum [chemicalbook.com]

- 16. Ethanol, 2-methoxy- [webbook.nist.gov]

- 17. Ethanol, 2-methoxy- [webbook.nist.gov]

- 18. This compound CAS#: 109-86-4 [m.chemicalbook.com]

- 19. datasheets.scbt.com [datasheets.scbt.com]

- 20. scienceopen.com [scienceopen.com]

- 21. carlroth.com:443 [carlroth.com:443]

- 22. chemos.de [chemos.de]

- 23. This compound [chemeurope.com]

2-Methoxyethanol synthesis and purification methods

An In-depth Technical Guide to the Synthesis and Purification of 2-Methoxyethanol

Authored by: Gemini, Senior Application Scientist

Foreword: This guide provides a comprehensive overview of the synthesis and purification of this compound (Ethylene Glycol Monomethyl Ether, EGME), a versatile solvent and chemical intermediate. The methodologies detailed herein are curated for researchers, scientists, and professionals in drug development and chemical manufacturing. The focus is on the underlying chemical principles, practical process optimization, and stringent safety protocols required for handling this compound. We will explore the dominant industrial synthesis route, robust purification strategies to achieve high-purity grades, and the analytical techniques essential for quality assurance.

Introduction to this compound (EGME)

This compound (CAS No. 109-86-4) is a glycol ether, a class of solvents prized for their ability to dissolve a wide range of chemical compounds.[1] It is a clear, colorless liquid with a characteristic ether-like odor, and it is miscible with both water and many organic solvents.[1][2][3] This amphipathic nature makes it an effective solvent for resins, dyes, varnishes, and lacquers.[3][4][5] Beyond its solvent properties, this compound serves as a crucial chemical intermediate in the synthesis of more complex molecules, including pharmaceuticals and specialty polymers.[5][6]

Despite its utility, this compound is associated with significant health risks, including reproductive and developmental toxicity.[1][2][7] It is toxic to bone marrow and the testicles, necessitating strict adherence to safety protocols during its handling, synthesis, and purification.[1]

Synthesis of this compound

The industrial production of this compound is dominated by the reaction of methanol with ethylene oxide. Alternative pathways exist but are generally reserved for smaller-scale or specialized applications.

Primary Industrial Synthesis: Reaction of Ethylene Oxide with Methanol

The most economically viable and widely practiced method for synthesizing this compound is the base-catalyzed addition of methanol to ethylene oxide.[4][7]

Reaction Mechanism: The synthesis proceeds via a nucleophilic ring-opening of the ethylene oxide molecule.[1][2]

-

Initiation: A basic catalyst (e.g., sodium methoxide) deprotonates methanol to form the highly nucleophilic methoxide ion (CH₃O⁻).

-

Nucleophilic Attack: The methoxide ion attacks one of the carbon atoms of the ethylene oxide ring, causing the strained three-membered ring to open.

-

Proton Transfer: The resulting alkoxide intermediate is protonated by a methanol molecule, regenerating the methoxide catalyst and yielding the this compound product.

This process can continue, with the newly formed hydroxyl group of this compound reacting with another molecule of ethylene oxide to form higher-order glycol ethers like diethylene glycol monomethyl ether (DEGME).[8][9] Controlling the molar ratio of methanol to ethylene oxide is therefore critical to maximize the yield of the desired mono-ether product.

Caption: Synthesis pathway of this compound from Methanol and Ethylene Oxide.

Alternative Synthesis Route: Hydrogenation of Dimethyl Oxalate

A more recent and highly selective method involves the one-pot continuous hydrogenation of dimethyl oxalate (DMO) over copper-based zirconia catalysts.[10] This process offers the advantage of controlling the distribution between this compound and ethylene glycol by tuning the surface acidity of the catalyst. A synergistic effect between the surface acid sites and active copper sites can lead to high yields of this compound, reaching up to 68%.[10] This route represents a significant advancement in producing this compound through a different chemical pathway, potentially offering environmental or efficiency benefits over the traditional ethylene oxide process.

Generalized Laboratory Synthesis Protocol (Ethylene Oxide Route)

Disclaimer: This protocol is a generalized representation and must be adapted and performed with a thorough risk assessment in a controlled laboratory setting by trained personnel. Ethylene oxide is a toxic, flammable, and carcinogenic gas.

-

Reactor Setup: A high-pressure stainless-steel autoclave equipped with a magnetic stirrer, temperature probe, pressure gauge, and inlet/outlet valves is required. Ensure the system is leak-tested and purged with an inert gas (e.g., nitrogen).

-

Charging Reactants: Charge the autoclave with anhydrous methanol. The amount of catalyst (e.g., sodium methoxide, typically <1% by weight) is then added.

-

Inerting: Seal the reactor and purge it several times with dry nitrogen to remove all oxygen.

-

Heating: Heat the stirred methanol solution to the desired reaction temperature (typically 100-150°C).

-

Ethylene Oxide Addition: Introduce a pre-weighed amount of liquid ethylene oxide into the reactor under pressure. The addition should be slow and controlled to manage the exothermic reaction and maintain a stable temperature and pressure. The molar ratio of methanol to ethylene oxide should be high to favor the formation of the mono-ether.

-

Reaction: Maintain the reaction mixture at the set temperature and pressure with continuous stirring for several hours until the pressure drop ceases, indicating the consumption of ethylene oxide.

-

Cooling and Depressurization: Cool the reactor to room temperature. Slowly vent any unreacted ethylene oxide through a suitable scrubbing system.

-

Neutralization: Neutralize the basic catalyst in the crude product mixture by adding a stoichiometric amount of a weak acid (e.g., acetic acid).

-

Initial Workup: The resulting crude product contains this compound, unreacted methanol, the neutralized catalyst (salt), and higher glycol ether byproducts. The salt can be removed by filtration.

Purification of this compound

Achieving high purity is critical for most applications of this compound. The purification strategy must address unreacted starting materials, water, byproducts, and degradation products like peroxides.

Common Impurities and Purification Challenges

-

Water: Forms a minimum boiling azeotrope with this compound, making simple distillation ineffective for complete dehydration.[11][12]

-

Methanol: Lower boiling point than this compound, generally removable by fractional distillation.

-

Higher Glycol Ethers: Higher boiling points, can be separated as distillation bottoms.

-

Peroxides: Form upon exposure to air and light.[4] These are highly unstable and pose a severe explosion hazard, especially during distillation when they can become concentrated.[13][14]

Purification Workflow

A multi-step approach is required for effective purification.

Caption: Multi-step purification workflow for this compound.

Detailed Purification Protocols

3.3.1 Peroxide Removal (Mandatory Pre-treatment before Distillation)

Peroxides must be removed before any heating or distillation step.[13][14]

-

Method 1: Activated Alumina Column: Pass the solvent through a column packed with basic activated alumina.[13][15][16] This method is effective for removing hydroperoxides and does not introduce water. The alumina can be regenerated or must be safely disposed of by treating with a ferrous sulfate solution.[13]

-

Method 2: Ferrous Sulfate Wash: For water-insoluble solvents, shake with a freshly prepared acidic solution of ferrous sulfate (FeSO₄).[14][16] This reduces peroxides to the corresponding alcohols. A common recipe involves dissolving 60g of FeSO₄·7H₂O in 110 mL of water and adding 6 mL of concentrated sulfuric acid.[14]

-

Method 3: Stannous Chloride Reflux: Refluxing the solvent with stannous chloride (SnCl₂) is another effective method for peroxide removal.[4]

3.3.2 Dehydration and Separation

-

Extractive Distillation: This is the preferred industrial method to break the water-2-methoxyethanol azeotrope.[11] A high-boiling, miscible solvent (an entrainer) is added to the mixture, which alters the relative volatility of the components, allowing water to be removed as the distillate.

-

Drying Agents: For laboratory scale, after initial distillation to remove methanol, the product can be dried using agents like anhydrous potassium carbonate (K₂CO₃), calcium sulfate (CaSO₄), or magnesium sulfate (MgSO₄) before the final distillation.[4]

Data Summary: Purification Techniques

| Technique | Target Impurity | Principle of Separation | Advantages | Key Considerations |

| Fractional Distillation | Methanol, Higher Glycol Ethers | Difference in boiling points | Simple, effective for large boiling point differences | Energy-intensive; cannot separate azeotropes. |

| Extractive Distillation | Water | Alteration of relative volatility by an entrainer | Breaks the water azeotrope effectively; suitable for continuous processes.[11] | Requires an additional step to separate the product from the entrainer; adds cost. |

| Activated Alumina Column | Peroxides | Adsorption and chemical decomposition | Fast, does not introduce water.[16] | Alumina has a finite capacity and requires safe disposal/regeneration.[13] |

| Ferrous Sulfate Wash | Peroxides | Chemical reduction | Inexpensive and effective.[14] | Introduces an aqueous phase that must be separated; not suitable for water-miscible solvents. |

| Chemical Drying | Water | Chemical reaction or adsorption | Simple for lab scale. | Agent must be filtered off; may not be economical for large scale. |

Quality Control and Purity Assessment

Rigorous analytical testing is essential to validate the purity of the final product.

-

Gas Chromatography (GC): The primary method for assessing purity and quantifying organic impurities. A GC system equipped with a Flame Ionization Detector (FID) and a polar capillary column is typically used.[19][20][21] This method can accurately determine the percentage of this compound and detect residual methanol, higher glycol ethers, and other volatile impurities.

-

Karl Fischer Titration: The standard method for precise quantification of low levels of water content, as mentioned in protocols for similar reagents.[4]

-

Peroxide Test: A qualitative or semi-quantitative test for peroxides should be performed on the final product and periodically on stored material. A common test involves adding the solvent to an acidic potassium iodide solution; the formation of a yellow/brown color indicates the presence of iodine, liberated by the peroxides.

Safety, Handling, and Storage

Due to its flammability and significant toxicity, strict safety measures are non-negotiable.

-

Engineering Controls: All handling, synthesis, and purification steps should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[22][23] Enclosed operations with local exhaust ventilation are recommended for industrial settings.[22]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., butyl rubber), chemical splash goggles, and a lab coat at all times.[22][23][24]

-

Fire and Explosion Prevention: this compound is a flammable liquid.[24][25] Keep it away from heat, sparks, and open flames.[23][25] Use non-sparking tools and ensure all equipment is properly grounded to prevent static electricity discharge.[23][24]

-

Storage: Store in tightly closed containers in a cool, dry, well-ventilated area designated for flammable liquids.[22][24][25] It should be stored away from strong oxidizing agents, with which it is incompatible.[22]

-

Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[22]

Conclusion

The synthesis and purification of this compound, primarily via the ethylene oxide and methanol pathway, is a well-established industrial process. The key to producing a high-purity product lies in a carefully controlled reaction to minimize byproduct formation, followed by a robust, multi-step purification sequence. The critical challenges are breaking the water azeotrope and, most importantly, the diligent and mandatory removal of hazardous peroxides. By integrating sound chemical principles with rigorous safety protocols and analytical validation, researchers and manufacturers can safely produce and utilize this compound for its diverse applications in science and industry.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [chemeurope.com]

- 3. This compound - DCCEEW [dcceew.gov.au]

- 4. This compound | 109-86-4 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound | C3H8O2 | CID 8019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. Highly selective one-pot continuous synthesis of this compound via hydrogenation of dimethyl oxalate on Cu/ZrO2 catalysts with balanced acid sites - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. US5151160A - Dehydration of this compound by extractive distillation - Google Patents [patents.google.com]

- 12. US20200392094A1 - Method for depleting this compound (moe) - Google Patents [patents.google.com]

- 13. uwyo.edu [uwyo.edu]

- 14. operations.ok.ubc.ca [operations.ok.ubc.ca]

- 15. my.alfred.edu [my.alfred.edu]

- 16. Management of Peroxide-Forming Organic Solvents [ehs.lbl.gov]

- 17. 2 Methoxyethanol - Explore the Science & Experts | ideXlab [idexlab.com]

- 18. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 19. Analytical Method [keikaventures.com]

- 20. CN102226792A - Detection method for this compound, 2-ethoxyethanol, this compound acetate and 2-ethoxyethanol acetate - Google Patents [patents.google.com]

- 21. osha.gov [osha.gov]

- 22. nj.gov [nj.gov]

- 23. lobachemie.com [lobachemie.com]

- 24. pentachemicals.eu [pentachemicals.eu]

- 25. chemos.de [chemos.de]

spectroscopic data for 2-Methoxyethanol (IR, NMR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Methoxyethanol

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for this compound (also known as methyl cellosolve), a widely used industrial solvent and chemical intermediate. For researchers, scientists, and professionals in drug development, accurate structural elucidation and purity assessment are paramount. This document synthesizes data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to create a holistic and practical reference.

Introduction: The Molecular Identity of this compound

This compound (C₃H₈O₂) is a hydroxyether with the chemical structure CH₃OCH₂CH₂OH.[1] Its bifunctional nature, containing both an ether and a primary alcohol group, dictates its unique spectroscopic signature. Understanding this signature is critical for confirming its identity, assessing its purity, and studying its interactions in various chemical systems. This guide delves into the fundamental spectroscopic techniques used to build a complete molecular profile of this compound.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

Infrared spectroscopy is a cornerstone technique for identifying functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

A modern and efficient method for obtaining an IR spectrum of a liquid sample like this compound is ATR-FTIR.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric interferences (H₂O, CO₂).

-

Sample Application: Place a single drop of this compound directly onto the ATR crystal.

-

Data Acquisition: Lower the instrument's anvil to ensure good contact between the sample and the crystal. Initiate the scan. The infrared beam passes through the crystal and reflects off the internal surface in contact with the sample, allowing for the absorption of energy by the sample.

-

Data Processing: The resulting interferogram is subjected to a Fourier Transform (FT) by the instrument's software to generate the final absorbance or transmittance spectrum.

Interpretation of the this compound IR Spectrum

The IR spectrum of this compound is dominated by absorptions corresponding to its hydroxyl, ether, and alkyl functionalities.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | In-Depth Analysis |

| ~3400 (broad) | Strong | O-H stretch | The broadness of this peak is a definitive indicator of intermolecular hydrogen bonding between this compound molecules. In a dilute, non-polar solvent, this peak would be sharper and shifted to a higher frequency (~3600 cm⁻¹). |